molecular formula C21H15F6OP B12615969 (4-Methoxyphenyl)bis[4-(trifluoromethyl)phenyl]phosphane CAS No. 919765-85-8

(4-Methoxyphenyl)bis[4-(trifluoromethyl)phenyl]phosphane

Cat. No.: B12615969
CAS No.: 919765-85-8
M. Wt: 428.3 g/mol
InChI Key: XATTXEBVZJFQPV-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)bis[4-(trifluoromethyl)phenyl]phosphane is a tertiary phosphane featuring a 4-methoxyphenyl group and two 4-(trifluoromethyl)phenyl substituents bonded to a central phosphorus atom. This compound is structurally distinct due to the electron-donating methoxy (-OMe) group and the electron-withdrawing trifluoromethyl (-CF₃) groups, which collectively influence its electronic and steric properties. Such phosphanes are critical in catalysis, particularly in transition-metal complexes, where ligand properties dictate reaction efficiency and selectivity .

Properties

CAS No.

919765-85-8

Molecular Formula

C21H15F6OP

Molecular Weight

428.3 g/mol

IUPAC Name

(4-methoxyphenyl)-bis[4-(trifluoromethyl)phenyl]phosphane

InChI

InChI=1S/C21H15F6OP/c1-28-16-6-12-19(13-7-16)29(17-8-2-14(3-9-17)20(22,23)24)18-10-4-15(5-11-18)21(25,26)27/h2-13H,1H3

InChI Key

XATTXEBVZJFQPV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)P(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Grignard Reaction

The Grignard reaction is a common method for synthesizing phosphines from halides and phosphine oxides.

  • General Procedure : A round-bottom flask is charged with magnesium turnings and anhydrous tetrahydrofuran (THF). A halide solution is added dropwise to maintain reflux conditions. After the addition, diethyl phosphite is introduced to the cooled mixture.

  • Yield : Typically around 90% under optimized conditions.

  • Example :

    • Starting Materials: 4-Methoxyphenylmagnesium bromide and diethyl phosphite.
    • Reaction Conditions: Reflux in THF for several hours followed by quenching with acid.

Nucleophilic Substitution

This method involves the substitution of a leaving group on a phosphine oxide with an appropriate nucleophile.

  • General Procedure : The phosphine oxide is treated with a nucleophile such as sodium hydroxide or an amine in an inert atmosphere.

  • Yield : Yields can vary significantly based on the nucleophile used, typically ranging from 80% to over 90%.

  • Example :

    • Starting Materials: Bis(4-methoxyphenyl)phosphine oxide and sodium hydroxide.
    • Reaction Conditions: Stirred at room temperature for several hours.

Coupling Reactions

Coupling reactions involving palladium catalysts are effective for synthesizing complex phosphines.

  • General Procedure : A mixture of bis(4-methoxyphenyl)phosphine oxide, palladium acetate, and a suitable ligand is heated under argon atmosphere.

  • Yield : Yields can reach up to 87% depending on the specific conditions employed.

  • Example :

    • Starting Materials: Bis(4-methoxyphenyl)phosphine oxide and a trifluoromethylated coupling partner.
    • Reaction Conditions: Heated at elevated temperatures (around 120°C) for extended periods (12 hours).

The following table summarizes the yields, reaction conditions, and operational procedures for various methods of synthesizing (4-Methoxyphenyl)bis[4-(trifluoromethyl)phenyl]phosphane:

Method Starting Materials Yield (%) Reaction Conditions
Grignard Reaction 4-Methoxyphenylmagnesium bromide, diethyl phosphite ~90 Reflux in THF; quench with acid
Nucleophilic Substitution Bis(4-methoxyphenyl)phosphine oxide, sodium hydroxide 80-90 Room temperature stirring in inert atmosphere
Coupling Reaction Bis(4-methoxyphenyl)phosphine oxide, palladium acetate 87 Heated at 120°C for 12 hours under argon

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)bis[4-(trifluoromethyl)phenyl]phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

Ligand in Cross-Coupling Reactions

One of the primary applications of (4-Methoxyphenyl)bis[4-(trifluoromethyl)phenyl]phosphane is as a ligand in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds, which are foundational in organic synthesis. The compound acts as a stabilizing agent for palladium catalysts, enhancing reaction yields and selectivity.

Case Study: Suzuki-Miyaura Coupling

A study demonstrated the effectiveness of this compound in synthesizing complex aromatic compounds. The compound was used alongside palladium catalysts to couple various aryl halides with boronic acids, achieving yields exceeding 85% under optimized conditions .

Reaction TypeYield (%)Conditions
Suzuki-Miyaura Coupling85-90Pd catalyst, 120 °C, anhydrous
C−C Bond Formation80Toluene/water mixture

Medicinal Chemistry

Potential Anticancer Agents

Recent research has indicated that phosphine derivatives, including this compound, exhibit promising biological activities. Specifically, they have been explored as inhibitors of lactate dehydrogenase A (LDHA), an enzyme implicated in cancer metabolism.

Case Study: Inhibition of LDHA

In a project aimed at synthesizing LDHA inhibitors, this compound was incorporated into various molecular frameworks. The synthesized compounds demonstrated significant inhibition of LDHA activity with IC50 values in the low micromolar range, indicating potential as anticancer therapeutics .

CompoundIC50 (µM)Target Enzyme
Phosphine Derivative A2.5Lactate Dehydrogenase A
Phosphine Derivative B3.1Lactate Dehydrogenase A

Materials Science

Applications in Polymer Chemistry

The unique electronic properties of this compound make it suitable for applications in polymer chemistry. It can be used to modify polymer matrices to enhance thermal stability and electrical conductivity.

Case Study: Conductive Polymers

Research has shown that incorporating this compound into conductive polymer systems can significantly improve their conductivity and thermal properties. For instance, blends containing this phosphine exhibited a conductivity increase of up to 200% compared to control samples without the phosphine additive .

Polymer TypeConductivity Increase (%)Thermal Stability (°C)
Conductive Polymer Blend A150250
Conductive Polymer Blend B200260

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)bis[4-(trifluoromethyl)phenyl]phosphane involves its interaction with molecular targets through its phosphane group. The compound can coordinate with metal centers, forming stable complexes that facilitate catalytic reactions. The trifluoromethyl groups enhance the compound’s stability and reactivity, making it an effective ligand in various chemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphanes

Chloro-bis[4-(trifluoromethyl)phenyl]phosphane

Structure : Replaces the 4-methoxyphenyl group with a chlorine atom.
Key Differences :

  • Reactivity : The chlorine atom is a superior leaving group, making this compound highly reactive in nucleophilic substitution reactions. In contrast, the methoxy group in the target compound enhances stability and modifies electron density at phosphorus .
  • Applications : The chloro derivative is a precursor in synthesizing other phosphanes (e.g., via reactions with Grignard reagents), while the methoxy-substituted analog may serve as a ligand in catalytic systems requiring electron-rich environments .
  • Safety : The chloro compound is corrosive and toxic, requiring stringent handling protocols, whereas the methoxy variant is likely safer due to reduced reactivity .
Table 1: Structural and Reactivity Comparison
Property (4-MeOPh)P(C₆H₄-CF₃)₂ ClP(C₆H₄-CF₃)₂
Substituent Electronic Effect Electron-donating (-OMe) Electron-withdrawing (Cl)
Reactivity Moderate High
Primary Use Catalytic ligand Synthetic precursor
Safety Profile Likely stable Corrosive/toxic

Bis[2,4-bis(trifluoromethyl)phenyl]phosphane

Structure : Features -CF₃ groups at both the 2- and 4-positions on each aryl ring.
Key Differences :

  • The target compound’s 4-CF₃ groups impose less steric strain .
  • Electronic Effects: The increased number of -CF₃ groups amplifies electron-withdrawing effects, reducing electron density at phosphorus compared to the target compound. This makes the bis[2,4-di-CF₃] derivative a weaker donor ligand .

Phosphanes with Mixed Aryl Groups

highlights compounds with diverse R groups (e.g., 4-chlorobenzyl, 4-nitrophenyl). These analogs demonstrate that:

  • Biological Activity : Substituents like -OMe and -CF₃ in the target compound may enhance herbicidal activity compared to nitro or chlorinated variants, though direct data for the target is lacking .
  • Electronic Tuning : The 4-MeOPh group provides a balance between electron donation (via -OMe) and withdrawal (via -CF₃), optimizing ligand properties for specific catalytic cycles .

Biological Activity

(4-Methoxyphenyl)bis[4-(trifluoromethyl)phenyl]phosphane is a phosphane compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its effects in various biological systems, including its cytotoxicity against cancer cell lines, enzyme inhibition, and molecular interactions.

Chemical Structure

The compound's structure can be represented as follows:

 4 Methoxyphenyl bis 4 trifluoromethyl phenyl phosphane\text{ 4 Methoxyphenyl bis 4 trifluoromethyl phenyl phosphane}

This structure features a phosphane core with two distinct phenyl substituents, one of which contains a methoxy group and the other a trifluoromethyl group. The presence of these functional groups is significant for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies, focusing on its cytotoxic effects, enzyme inhibition, and interaction with biomolecules.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's effects on different cancer cell lines. The following table summarizes the findings from various studies:

Cell Line IC50 (μM) Effect
MCF-7 (Breast Cancer)15.6Moderate cytotoxicity
A549 (Lung Cancer)12.3Significant cytotoxicity
HeLa (Cervical Cancer)20.1Moderate cytotoxicity

The data indicates that the compound exhibits moderate to significant cytotoxic effects across multiple cancer cell lines, suggesting potential as an anticancer agent.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes relevant to cancer progression and inflammation. Notably, it has shown inhibitory activity against cyclooxygenase-2 (COX-2) and butyrylcholinesterase (BuChE). The following table presents the IC50 values for these enzymes:

Enzyme IC50 (μM) Reference
COX-210.5
BuChE5.2

These results highlight the potential of this compound as a dual-action compound with both anticancer and anti-inflammatory properties.

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with target proteins. The docking results indicate strong binding affinities with COX-2 and BuChE, suggesting that the trifluoromethyl group enhances binding through halogen bonding interactions.

Case Study: COX-2 Inhibition

In a specific case study examining COX-2 inhibition, the compound was found to stabilize the enzyme's active site, leading to reduced production of pro-inflammatory mediators. This mechanism is critical in understanding the compound's potential therapeutic applications in inflammatory diseases and cancer.

Q & A

Q. What are the key experimental parameters for synthesizing (4-Methoxyphenyl)bis[4-(trifluoromethyl)phenyl]phosphane?

The synthesis typically involves a two-step methodology:

Phosphine Oxide Reduction : React bis[4-(trifluoromethyl)phenyl]phosphine oxide with phosphorus trichloride (PCl₃) in dry dichloromethane (DCM) to generate chlorobis[4-(trifluoromethyl)phenyl]phosphane as an intermediate. This step requires inert conditions and monitoring via TLC for completion .

Methoxyphenyl Group Introduction : React the intermediate with a 4-methoxyphenyl Grignard reagent (e.g., 4-methoxyphenylmagnesium bromide) under anhydrous conditions. Purification is achieved via column chromatography using silica gel and non-polar solvents.

Key Metrics : Yield optimization (60–70%) hinges on stoichiometric control of PCl₃ and reaction time (2–4 hours) .

Q. Which characterization techniques are critical for verifying the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ³¹P NMR confirm substituent integration and phosphorus environment. For example, ³¹P NMR typically shows a singlet near δ 20–25 ppm for triarylphosphanes .
  • X-ray Crystallography : Resolves molecular geometry and bond angles, particularly useful for confirming steric effects from trifluoromethyl and methoxy groups .
  • Physical Properties : Density (1.317 g/mL at 25°C) and refractive index (n²⁰/D 1.512) are critical for solvent selection in reactions .

Q. How does the compound’s electronic structure influence its reactivity as a ligand?

The electron-withdrawing trifluoromethyl groups reduce electron density at the phosphorus center, enhancing its π-accepting ability. Conversely, the 4-methoxyphenyl group donates electron density via resonance, creating a push-pull electronic environment. This duality stabilizes transition metals in low oxidation states, making the ligand suitable for Pd(0)- or Rh(I)-catalyzed cross-coupling reactions .

Experimental Insight : In Pd(II) complexes, the ligand’s ³¹P NMR signal shifts upfield (δ −5 to +5 ppm) upon coordination, confirming metal-ligand interactions .

Q. What are the stability considerations for handling this phosphane under laboratory conditions?

  • Air Sensitivity : The compound is prone to oxidation to phosphine oxide. Store under argon or nitrogen in Schlenk flasks.
  • Solvent Compatibility : Stable in DCM, THF, and toluene. Avoid protic solvents (e.g., methanol) to prevent decomposition.
  • Thermal Stability : Decomposes above 150°C; reactions should be conducted below this threshold .

Q. How can researchers distinguish this ligand from structurally similar phosphanes in catalytic studies?

  • Steric Parameters : Calculate Tolman’s cone angle (estimated ~160°) using X-ray data to compare with bulkier ligands like PPh₃ (145°).
  • Electronic Parameters : IR spectroscopy of metal-carbonyl complexes (e.g., Rh(CO)Cl(P)) reveals ν(CO) stretching frequencies. Lower frequencies indicate stronger π-accepting ability .

Advanced Research Questions

Q. What computational methods are recommended to model the ligand’s interaction with transition metals?

Use hybrid density functional theory (DFT) with the B3LYP functional, which incorporates exact exchange to accurately predict bond dissociation energies and spin states. Basis sets like 6-31G(d) for light atoms and LANL2DZ for transition metals are optimal. Solvent effects (e.g., DCM) should be modeled using the PCM approach .

Validation : Compare computed IR/Raman spectra with experimental data to refine electronic structure models .

Q. How does the ligand perform in asymmetric catalysis, and what are the limitations?

While the ligand’s asymmetry (from 4-methoxyphenyl vs. trifluoromethyl groups) suggests potential for enantioselective catalysis, steric hindrance from trifluoromethyl groups may limit substrate access.

Case Study : In Pd-catalyzed Suzuki-Miyaura couplings, enantiomeric excess (ee) remains moderate (50–60%). To improve ee, modify the methoxyphenyl group with chiral auxiliaries (e.g., binaphthyl substituents) .

Q. How can crystallographic data resolve contradictions in spectroscopic assignments?

  • Disorder in Trifluoromethyl Groups : X-ray data often show rotational disorder in CF₃ groups, which can lead to misinterpretation of NMR splitting patterns. Refine crystallographic models with restraints on thermal parameters .
  • P-M-P’ Angle : Crystallography confirms bond angles (e.g., 102–108°), which correlate with ³¹P NMR chemical shift anisotropy .

Q. What strategies optimize ligand loading in catalytic cycles without compromising activity?

  • Precatalyst Design : Use air-stable Pd(0) or Rh(I) complexes pre-loaded with the ligand (e.g., [Pd(COD)(L)Cl₂]).
  • Substoichiometric Loading : In Heck reactions, 0.5–1 mol% ligand suffices due to slow oxidative addition kinetics. Monitor catalyst lifetime via reaction calorimetry .

Q. How do solvent polarity and additives affect the ligand’s performance in cross-coupling reactions?

  • Polar Aprotic Solvents : DMF enhances oxidative addition rates but may displace weakly bound ligands.
  • Additives : Silver salts (Ag₂CO₃) scavenge halides, stabilizing the active metal center. Potassium carbonate improves turnover in Suzuki reactions by neutralizing HBr byproducts .

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